molecular formula C13H17N3O2S B7477673 4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile

4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile

Cat. No. B7477673
M. Wt: 279.36 g/mol
InChI Key: LIJQLTOSVXPAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PIPER is a piperazine derivative that has been synthesized and studied for its potential use in medicinal chemistry, particularly in the development of new drugs.

Scientific Research Applications

PIPER has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of diseases, including cancer, infectious diseases, and neurological disorders. PIPER has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, PIPER has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of PIPER is not fully understood, but it is believed to act through multiple pathways. PIPER has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in cell growth and proliferation. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
PIPER has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. PIPER has also been shown to have antiviral activity against a variety of viruses. In addition, PIPER has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of PIPER is its potential use in medicinal chemistry. It has been shown to have activity against a variety of diseases, including cancer, infectious diseases, and neurological disorders. PIPER is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of PIPER is its potential toxicity. Further research is needed to determine the safety and efficacy of PIPER for use in humans.

Future Directions

There are many future directions for research on PIPER. One area of research is the development of new drugs based on PIPER. Researchers are studying the structure-activity relationship of PIPER to identify new compounds with improved activity and selectivity. Another area of research is the study of the mechanism of action of PIPER. Researchers are working to identify the specific pathways and receptors involved in the activity of PIPER. Finally, researchers are studying the safety and efficacy of PIPER for use in humans, with the goal of developing new treatments for a variety of diseases.

Synthesis Methods

The synthesis of PIPER involves the reaction of 4-methylsulfonylpiperazine with 4-(chloromethyl)benzonitrile in the presence of a base. The reaction results in the formation of PIPER as a white solid. The purity of PIPER can be improved through recrystallization and purification techniques.

properties

IUPAC Name

4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-19(17,18)16-8-6-15(7-9-16)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJQLTOSVXPAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile

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